N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide” is a complex organic compound. It contains a thiazole ring (a type of heterocycle) attached to a dichlorophenyl group and a phenoxyacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Environmental Impact and Applications of Chlorophenols
Chlorophenols as Environmental Contaminants : Chlorophenols, compounds structurally related to N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, have been extensively studied due to their environmental persistence and potential toxic effects. Research highlights the widespread presence of chlorophenols in aquatic environments, indicating their stability and the challenges associated with their biodegradation. These compounds have been linked to various environmental issues, including endocrine disruption in aquatic organisms and potential carcinogenicity in humans (Haman et al., 2015; Kimbrough, 1972).
Analytical and Treatment Methods for Chlorophenols : Advances in analytical methods and treatment technologies have been critical in monitoring and mitigating the impact of chlorophenols. Techniques such as ELISA, biosensors, and advanced oxidation processes (AOPs) have been developed for the detection and degradation of chlorophenols in environmental samples. These methods highlight the ongoing efforts to understand the behavior of chlorophenols in the environment and develop effective strategies for their removal (Fránek & Hruška, 2018; Muszyński et al., 2019).
Potential Pharmacological Applications : While the focus is on excluding drug-related information, it's worth noting that related research on phenolic compounds, including chlorogenic acid, demonstrates a broad spectrum of biological activities. These include antioxidant, anti-inflammatory, and antimicrobial effects, suggesting potential for various pharmacological applications beyond their environmental impact (Naveed et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-11-6-7-13(14(19)8-11)15-10-24-17(20-15)21-16(22)9-23-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONXBDWJDDLFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.